molecular formula C9H7F7N2 B3054150 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine CAS No. 58524-63-3

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine

Cat. No.: B3054150
CAS No.: 58524-63-3
M. Wt: 276.15 g/mol
InChI Key: LNOYXGGMUPLGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227ea, HFC-227, or FM-200, is a colourless, odourless gaseous halocarbon. It’s commonly used as a gaseous fire suppression agent .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,3,3-Heptafluoropropane is based on its chemical formula, CF3-CHF-CF3, or C3HF7 .


Physical and Chemical Properties Analysis

1,1,1,2,3,3,3-Heptafluoropropane has a boiling point of -16.4 °C, making it a gas at room temperature. It is slightly soluble in water (260 mg/L). Its chemical formula is CF3-CHF-CF3, or C3HF7 .

Scientific Research Applications

Synthesis and Material Properties

Polyimide Synthesis and Applications : Polyimides synthesized from diamine monomers demonstrate remarkable thermal stability, solubility, and optical properties, making them suitable for advanced optoelectronics applications. The introduction of fluorinated groups enhances these materials' solubility and thermal properties, indicating potential use in coatings, films, and composites for high-performance applications (Ghaemy & Alizadeh, 2009).

Fluorinated Polyimides : The synthesis of fluorinated aromatic polyimides derived from diamines like mBATB, which shares structural similarities with the compound of interest, showcases improved solubility, transparency, and thermal stability. These characteristics suggest their utility in creating transparent, high-performance materials for electronic and optical applications (Wonbong Jang et al., 2007).

Spectroscopy and Crystal Structure

Crystal Structure Analysis : Research on anyles of 4-benzoylpyridine demonstrates detailed structural and spectroscopic analyses, including the crystal structure elucidation of similar aromatic compounds. These studies provide a foundation for understanding the molecular geometry, interactions, and potential reactivity of complex fluorinated diamines (T. Kolev et al., 2009).

Mechanism of Action

The mechanism of action for 1,1,1,2,3,3,3-Heptafluoropropane as a fire suppression agent involves physical cooling of the fire to a degree that the combustion process cannot sustain itself .

Safety and Hazards

At high temperatures, 1,1,1,2,3,3,3-Heptafluoropropane will decompose and produce hydrogen fluoride . It’s important to handle this substance with care and use appropriate safety measures.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18/h1-3H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOYXGGMUPLGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596968
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58524-63-3
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 3
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 4
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 5
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Reactant of Route 6
Reactant of Route 6
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.